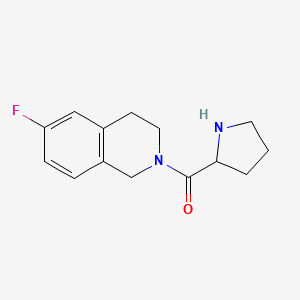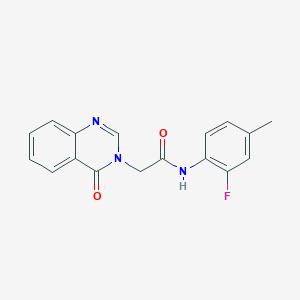
N-(2-hydroxyphenyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyphenyl)cyclobutanecarboxamide, also known as HPCA, is a chemical compound that has been gaining increasing attention in the scientific community due to its potential therapeutic applications. HPCA belongs to the class of compounds known as cyclobutanecarboxamides, which are known to exhibit a range of biological activities. In
作用機序
The mechanism of action of N-(2-hydroxyphenyl)cyclobutanecarboxamide is not fully understood. However, it has been proposed that N-(2-hydroxyphenyl)cyclobutanecarboxamide exerts its biological activities through the inhibition of COX-2, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the inflammatory response. It has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to cause cellular damage. Furthermore, N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the advantages of using N-(2-hydroxyphenyl)cyclobutanecarboxamide in lab experiments is its relatively simple synthesis method. N-(2-hydroxyphenyl)cyclobutanecarboxamide can be synthesized through a multistep process using readily available starting materials. In addition, N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit a range of biological activities, making it a versatile compound for use in various experiments.
However, one of the limitations of using N-(2-hydroxyphenyl)cyclobutanecarboxamide in lab experiments is its limited solubility in water. This can make it difficult to dissolve N-(2-hydroxyphenyl)cyclobutanecarboxamide in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of N-(2-hydroxyphenyl)cyclobutanecarboxamide. One potential direction is the development of N-(2-hydroxyphenyl)cyclobutanecarboxamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the development of N-(2-hydroxyphenyl)cyclobutanecarboxamide-based drugs for the treatment of oxidative stress-related diseases such as Alzheimer's disease. Furthermore, the anticancer activity of N-(2-hydroxyphenyl)cyclobutanecarboxamide could be further explored for the development of anticancer drugs. Finally, the synthesis method of N-(2-hydroxyphenyl)cyclobutanecarboxamide could be optimized to improve the yield and purity of the compound.
合成法
The synthesis of N-(2-hydroxyphenyl)cyclobutanecarboxamide can be achieved through a multistep process involving the reaction of 2-hydroxybenzaldehyde with cyclobutanecarboxylic acid. The resulting product is then purified through recrystallization to obtain the final compound. The yield of N-(2-hydroxyphenyl)cyclobutanecarboxamide can be improved by optimizing the reaction conditions, such as reaction time, temperature, and solvent.
科学的研究の応用
N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes N-(2-hydroxyphenyl)cyclobutanecarboxamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In addition, N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit antioxidant activity by scavenging free radicals, which are known to cause cellular damage and contribute to the development of various diseases. This makes N-(2-hydroxyphenyl)cyclobutanecarboxamide a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Furthermore, N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This makes N-(2-hydroxyphenyl)cyclobutanecarboxamide a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
N-(2-hydroxyphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-7-2-1-6-9(10)12-11(14)8-4-3-5-8/h1-2,6-8,13H,3-5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFZOGDWUYFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)


![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)




![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)
![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)
![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)
